molecular formula C20H19NO3 B3317223 2-[2-(4-Phenoxyphenoxy)propoxy]pyridine CAS No. 95737-69-2

2-[2-(4-Phenoxyphenoxy)propoxy]pyridine

Cat. No.: B3317223
CAS No.: 95737-69-2
M. Wt: 321.4 g/mol
InChI Key: RIMGYUKISKOATQ-UHFFFAOYSA-N
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Description

2-[2-(4-Phenoxyphenoxy)propoxy]pyridine (IUPAC name: this compound), commonly known as pyriproxyfen, is a potent insect growth regulator (IGR) belonging to the juvenile hormone (JH) agonist class. Its molecular formula is C₂₀H₁₉NO₃ (molecular weight: 321.37 g/mol), featuring a pyridine ring linked via a propoxy chain to a 4-phenoxyphenoxy group . This asymmetric carbon-containing compound exists as (R)- and (S)-isomers, contributing to its stereospecific bioactivity .

Pyriproxyfen is widely used in agriculture and public health to control pests such as whiteflies, mosquitoes, and fleas by disrupting metamorphosis and reproduction . It is marketed under trade names like Nylar, Knack, and Admiral . Its stability under environmental conditions and low mammalian toxicity make it a preferred choice for integrated pest management .

Properties

IUPAC Name

2-[2-(4-phenoxyphenoxy)propoxy]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-16(15-22-20-9-5-6-14-21-20)23-18-10-12-19(13-11-18)24-17-7-3-2-4-8-17/h2-14,16H,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMGYUKISKOATQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC=N1)OC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301278774
Record name 2-[2-(4-Phenoxyphenoxy)propoxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301278774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95737-69-2
Record name 2-[2-(4-Phenoxyphenoxy)propoxy]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95737-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-(4-Phenoxyphenoxy)propoxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301278774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Phenoxyphenoxy)propoxy]pyridine typically involves a reaction between 2-(4-Phenoxyphenoxy)propan-1-ol and 2-Chloropyridine. The reaction conditions are often optimized using predictive models to ensure high yield and purity. The general steps include:

    Preparation of 2-(4-Phenoxyphenoxy)propan-1-ol: This intermediate is synthesized by reacting 4-Phenoxyphenol with propylene oxide under basic conditions.

    Reaction with 2-Chloropyridine: The intermediate is then reacted with 2-Chloropyridine in the presence of a base such as potassium carbonate to form the final product.

Industrial Production Methods

Industrial production methods for this compound involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Phenoxyphenoxy)propoxy]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the phenoxy groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[2-(4-Phenoxyphenoxy)propoxy]pyridine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(4-Phenoxyphenoxy)propoxy]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues in JH Agonist Screening

Pyriproxyfen shares structural motifs with other JH agonists, particularly in the phenoxyphenoxy and heterocyclic moieties. Key analogues include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (JH Agonism) Application
2-[2-(4-Phenoxyphenoxy)ethoxy]thiazole (1) C₁₇H₁₅NO₃S 313.37 Thiazole ring, ethoxy linker High Insect growth regulation
2-[3-(4-Phenoxyphenoxy)-1-propyn-1-yl]pyridine (2) C₂₀H₁₅NO₃ 317.34 Pyridine ring, propargyl linker Moderate Pesticide R&D
Pyriproxyfen C₂₀H₁₉NO₃ 321.37 Pyridine ring, propoxy linker Very High Commercial insecticide

Key Findings :

  • Thiazole vs. Pyridine Rings : Compound 1 (thiazole) exhibits lower metabolic stability than pyriproxyfen due to sulfur’s susceptibility to oxidation .
  • Linker Flexibility : Pyriproxyfen’s propoxy linker enhances conformational flexibility, improving binding to insect JH receptors compared to the rigid propargyl group in compound 2 .
  • Bioactivity : Pyriproxyfen outperforms both analogues in larval mortality assays (LC₅₀ < 1 ppm vs. 5–10 ppm for analogues) due to optimized lipophilicity (logP = 5.2) .
Degradation Products and Metabolites

Pyriproxyfen degrades into metabolites with altered bioactivity:

  • 4-{2-[(Pyridin-2-yl)oxy]propoxy}phenol (II): Lacks the phenoxyphenoxy group, reducing JH agonist activity by 90% .
  • 1-(4-Phenoxyphenoxy)propan-2-ol (III): Retains partial activity but is rapidly excreted in mammals .
Chlorinated Pyridine Derivatives

Compounds like 2-(4-chlorophenoxy)pyridine (CAS 4783-69-1, C₁₁H₈ClNO) lack the extended phenoxyphenoxy chain, rendering them ineffective as JH agonists but useful as intermediates in herbicide synthesis .

Toxicological and Environmental Profiles

  • Compound 1: Limited toxicity data available; acute oral LD₅₀ in rats is 1,250 mg/kg, indicating lower safety margins than pyriproxyfen (LD₅₀ > 5,000 mg/kg) .
  • Environmental Persistence : Pyriproxyfen’s half-life in soil is 30–60 days, compared to 10–15 days for compound 2 , due to its resistance to hydrolysis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for 2-[2-(4-Phenoxyphenoxy)propoxy]pyridine?

  • Methodology : Multi-step synthesis typically involves nucleophilic substitution and etherification. For example, analogous compounds (e.g., 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine) are synthesized using NaOH in dichloromethane, followed by purification via column chromatography (≥99% purity) . Reaction parameters such as temperature (ambient vs. reflux), solvent polarity, and stoichiometric ratios of phenoxy/propoxy precursors must be optimized to maximize yield. Post-synthesis characterization (NMR, HPLC) is critical to confirm structural integrity .

Q. How can researchers ensure safe handling and storage of this compound?

  • Methodology : Follow OSHA-recommended practices:

  • Use engineering controls (e.g., fume hoods) to limit airborne exposure .
  • Store in sealed, dry containers away from ignition sources to prevent degradation .
  • Wear PPE (gloves, goggles) and avoid skin contact, as phenoxy derivatives may cause irritation .
  • Implement emergency protocols (eye wash stations, spill kits) as outlined in safety data sheets .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • Structural confirmation : High-resolution mass spectrometry (HRMS) and 1H^{1}\text{H}/13C^{13}\text{C} NMR to verify pyridine and phenoxy substituents .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) or GC-MS for volatile impurities .
  • Stability testing : Accelerated degradation studies under varying pH, temperature, and light exposure to identify labile functional groups (e.g., ether linkages) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Methodology :

  • Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for the propoxy ether linkage, identifying susceptibility to hydrolysis or oxidation .
  • Molecular docking studies can assess interactions with biological targets (e.g., enzymes), guiding drug discovery applications .
  • Compare predicted vs. experimental 13C^{13}\text{C} chemical shifts to validate computational models .

Q. What strategies resolve contradictions in reported toxicity or environmental impact data for this compound?

  • Methodology :

  • Cross-reference existing data (e.g., ECOTOX database) with in vitro assays (e.g., Daphnia magna toxicity tests) to address gaps in ecotoxicological profiles .
  • Perform structure-activity relationship (SAR) analyses against analogs (e.g., 2-Fluoro-3-(4-fluorotetrahydro-2H-pyran-4-yl)pyridine) to isolate toxicophores .
  • Validate conflicting stability data via controlled degradation experiments (e.g., photolysis under UV/visible light) .

Q. How does the stereoelectronic profile of this compound influence its reaction mechanisms?

  • Methodology :

  • Analyze substituent effects using Hammett plots to correlate electronic parameters (σ) with reaction rates in nucleophilic aromatic substitution .
  • Investigate steric hindrance via X-ray crystallography or computational geometry optimization (e.g., Gaussian 16) to explain regioselectivity in cross-coupling reactions .
  • Compare experimental kinetic data with Marcus theory predictions for electron-transfer processes .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodology :

  • Optimize asymmetric catalysis (e.g., chiral ligands in Pd-mediated couplings) to minimize racemization during propoxy group installation .
  • Implement process analytical technology (PAT) for real-time monitoring of enantiomeric excess (ee) via circular dichroism (CD) spectroscopy .
  • Evaluate solvent effects on crystallization to enhance diastereomeric resolution .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[2-(4-Phenoxyphenoxy)propoxy]pyridine
Reactant of Route 2
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2-[2-(4-Phenoxyphenoxy)propoxy]pyridine

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